molecular formula C27H22N4O3S B11264014 Ethyl 2-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 2-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11264014
M. Wt: 482.6 g/mol
InChI Key: UKCMEPAQNYXAGV-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a naphthalene ring, a pyrazolo[1,5-a]pyrazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Sulfanyl Group: This can be done via a thiolation reaction, where a thiol group is introduced to the molecule.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative is reacted with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
  • 2-[®-1-(NAPHTHALEN-1-YL)ETHYL]-2,3,7,7A-TETRAHYDRO-3A,6-EPOXYISOINDOL-1(6H)-ONE

Uniqueness

ETHYL 2-(2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C27H22N4O3S/c1-2-34-27(33)21-11-5-6-13-22(21)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)20-12-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3,(H,29,32)

InChI Key

UKCMEPAQNYXAGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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